molecular formula C19H22ClN3O B14985379 2-(4-Chlorophenyl)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethanone

2-(4-Chlorophenyl)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethanone

Cat. No.: B14985379
M. Wt: 343.8 g/mol
InChI Key: GDSBLNRUVIYPHT-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethan-1-one is a complex organic compound that features a piperazine ring, a pyridine ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethan-1-one typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the aza-Michael addition between diamines and in situ generated sulfonium salts .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

2-(4-Chlorophenyl)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenyl)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethan-1-one is unique due to its combination of a chlorophenyl group, a pyridine ring, and a piperazine ring. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound in scientific research and potential pharmaceutical applications.

Properties

Molecular Formula

C19H22ClN3O

Molecular Weight

343.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-1-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C19H22ClN3O/c20-18-3-1-17(2-4-18)15-19(24)23-13-11-22(12-14-23)10-7-16-5-8-21-9-6-16/h1-6,8-9H,7,10-15H2

InChI Key

GDSBLNRUVIYPHT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=CC=NC=C2)C(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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